N-(8-quinolinyl)-1-azepanesulfonamide
Description
N-(8-Quinolinyl)-1-azepanesulfonamide is a sulfonamide derivative featuring an 8-quinolinyl moiety linked to a seven-membered azepane ring via a sulfonamide bridge. The quinoline core enables metal chelation, while the azepane ring may enhance solubility and influence binding interactions due to its conformational flexibility .
Properties
CAS No. |
942358-87-4 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-quinolin-8-ylazepane-1-sulfonamide |
InChI |
InChI=1S/C15H19N3O2S/c19-21(20,18-11-3-1-2-4-12-18)17-14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,1-4,11-12H2 |
InChI Key |
REHXRFGYJOBCRN-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
Selectivity and Toxicity
- Selectivity: Compounds like 9a () show low toxicity to normal cells, a trait likely shared by this compound due to analogous targeting mechanisms .
- Toxicity Risks : Methanesulfonamide derivatives () may face off-target effects if chelation disrupts human metalloenzymes, whereas azepane’s bulk could reduce such interactions .
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